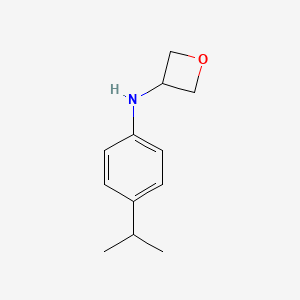

N-(4-Isopropylphenyl)oxetan-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-Isopropylphenyl)oxetan-3-amine: is a chemical compound that features an oxetane ring, which is a four-membered cyclic ether, and an amine group attached to the oxetane ring. The presence of the isopropylphenyl group adds to its structural complexity and potential reactivity. Compounds containing oxetane rings are of significant interest in medicinal chemistry due to their unique physicochemical properties and potential biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Isopropylphenyl)oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the amine group. One common method is the intramolecular cyclization of appropriate precursors. For example, the cyclization can be achieved through intramolecular etherification or epoxide ring opening followed by ring closing .

Industrial Production Methods

Industrial production methods for oxetane derivatives often involve scalable and robust synthetic routes. These methods may include the use of electrophilic halocyclization of alcohols or the Paternò–Büchi [2+2] photocycloaddition to form the oxetane ring

Análisis De Reacciones Químicas

Types of Reactions

N-(4-Isopropylphenyl)oxetan-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxetane ring to other cyclic structures or open the ring to form linear compounds.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxetane ring or the phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peroxy acids and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydrox

Actividad Biológica

N-(4-Isopropylphenyl)oxetan-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an oxetane ring substituted with a 4-isopropylphenyl group. The unique structure of this compound allows it to engage in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can influence its biological activity.

The biological activity of this compound is largely attributed to its interactions with specific biological targets. Research indicates that compounds with similar structures can modulate pathways involved in cancer proliferation and immune response regulation. For instance, some derivatives of oxetanes have been shown to inhibit deubiquitinating enzymes, which are critical in cancer cell survival and proliferation .

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds structurally related to this compound. For example, derivatives containing similar moieties have demonstrated efficacy against respiratory syncytial virus (RSV), with some exhibiting low cytotoxicity while maintaining antiviral potency . The selectivity and potency of these compounds make them promising candidates for further development.

Case Study 1: Antiviral Efficacy

In a study evaluating a series of quinazolinedione-derived compounds, one analog featuring a 4-isopropylbenzyl moiety showed significant antiviral activity against RSV. The compound demonstrated an effective concentration (EC50) of 2.1 μM, indicating its potential as a therapeutic agent against viral infections .

Case Study 2: Cancer Cell Proliferation

Another investigation focused on the potential of oxetane derivatives in inhibiting the USP1/UAF1 deubiquitinating complex. This study found that certain compounds exhibited nanomolar potency in inhibiting USP1/UAF1 activity, correlating with reduced viability in non-small cell lung cancer models . These findings suggest that this compound may possess similar anticancer properties.

Table 1: Summary of Biological Activities

| Activity Type | Compound | EC50 (μM) | Notes |

|---|---|---|---|

| Antiviral | This compound | 2.1 | Effective against RSV |

| Deubiquitination Inhibition | Related Oxetane Derivative | Nanomolar | Targets USP1/UAF1 complex |

Propiedades

IUPAC Name |

N-(4-propan-2-ylphenyl)oxetan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9(2)10-3-5-11(6-4-10)13-12-7-14-8-12/h3-6,9,12-13H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHJYRBHGPSKOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC2COC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.